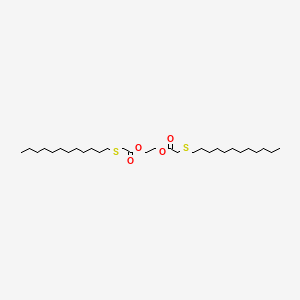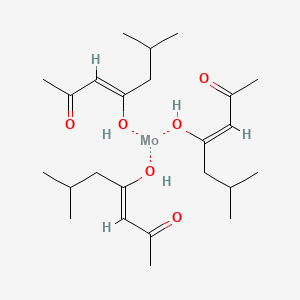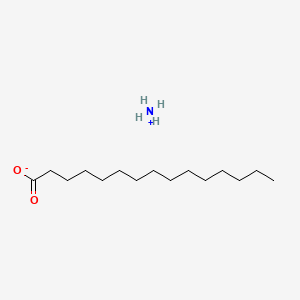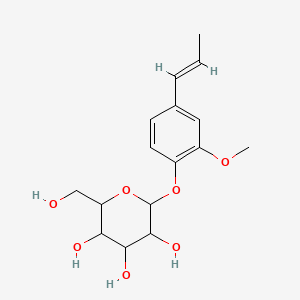
Ethyl 2-chloro-2-hydroxyheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Cloro-2-hidroxieptanoato de etilo es un compuesto orgánico con la fórmula molecular C9H17ClO3. Es un derivado del ácido heptanoico, que presenta un grupo cloro y un grupo hidroxilo en el segundo átomo de carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Cloro-2-hidroxieptanoato de etilo típicamente implica la esterificación del ácido 2-Cloro-2-hidroxieptanoico con etanol. La reacción suele estar catalizada por un ácido como el ácido sulfúrico o el ácido clorhídrico. El proceso implica calentar los reactivos en condiciones de reflujo para facilitar la reacción de esterificación.
Métodos de producción industrial
En un entorno industrial, la producción del 2-Cloro-2-hidroxieptanoato de etilo puede ampliarse utilizando reactores de flujo continuo. Estos reactores permiten un mejor control de las condiciones de reacción, como la temperatura y la presión, lo que lleva a mayores rendimientos y pureza del producto final. El uso de catalizadores y disolventes puede optimizarse para mejorar la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Cloro-2-hidroxieptanoato de etilo puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo cloro puede ser sustituido por otros nucleófilos, como los iones hidróxido, lo que lleva a la formación del ácido 2-hidroxieptanoico.
Reacciones de oxidación: El grupo hidroxilo puede oxidarse a un grupo carbonilo, formando el ácido 2-cloroheptanoico.
Reacciones de reducción: El grupo cloro puede reducirse a un átomo de hidrógeno, lo que resulta en la formación del 2-hidroxieptanoato de etilo.
Reactivos y condiciones comunes
Sustitución: Hidróxido de sodio o hidróxido de potasio en soluciones acuosas o alcohólicas.
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidruro de litio y aluminio o borohidruro de sodio en condiciones anhidras.
Productos principales
Sustitución: Ácido 2-hidroxieptanoico.
Oxidación: Ácido 2-cloroheptanoico.
Reducción: 2-hidroxieptanoato de etilo.
Aplicaciones Científicas De Investigación
El 2-Cloro-2-hidroxieptanoato de etilo tiene varias aplicaciones en la investigación científica:
Síntesis orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Farmacéuticos: Se utiliza en el desarrollo de compuestos farmacéuticos debido a su posible actividad biológica.
Bioquímica: Puede utilizarse para estudiar reacciones catalizadas por enzimas que implican la hidrólisis de ésteres y la sustitución.
Química industrial: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-Cloro-2-hidroxieptanoato de etilo implica su interacción con varios objetivos moleculares. El grupo cloro puede actuar como un grupo saliente en las reacciones de sustitución, mientras que el grupo hidroxilo puede participar en enlaces de hidrógeno y ataques nucleofílicos. Estas interacciones pueden influir en la reactividad del compuesto y su papel en las vías bioquímicas.
Comparación Con Compuestos Similares
El 2-Cloro-2-hidroxieptanoato de etilo puede compararse con compuestos similares como:
2-hidroxieptanoato de etilo: Carece del grupo cloro, lo que lo hace menos reactivo en las reacciones de sustitución.
Ácido 2-Cloro-2-hidroxieptanoico: La forma ácida del compuesto, que puede sufrir esterificación para formar 2-Cloro-2-hidroxieptanoato de etilo.
2-Cloroheptanoato de etilo: Carece del grupo hidroxilo, lo que lo hace menos reactivo en las reacciones de oxidación.
La presencia de ambos grupos cloro e hidroxilo en el 2-Cloro-2-hidroxieptanoato de etilo lo convierte en un compuesto versátil con una reactividad única en comparación con sus análogos.
Propiedades
Número CAS |
93923-87-6 |
|---|---|
Fórmula molecular |
C9H17ClO3 |
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
ethyl 2-chloro-2-hydroxyheptanoate |
InChI |
InChI=1S/C9H17ClO3/c1-3-5-6-7-9(10,12)8(11)13-4-2/h12H,3-7H2,1-2H3 |
Clave InChI |
OJTCNEPEFSANGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)OCC)(O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















